molecular formula C19H16O2 B2871080 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 24760-30-3

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2871080
CAS No.: 24760-30-3
M. Wt: 276.335
InChI Key: CNPNLHKIFNOMCD-UHFFFAOYSA-N
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Description

2-{[4-(Propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is an indene-1,3-dione derivative featuring a propan-2-yl-substituted benzylidene group at the C2 position (Figure 1). The compound belongs to a class of α,β-unsaturated ketones, where the indene-1,3-dione core provides a planar, conjugated system that facilitates electronic delocalization. Its synthesis likely involves a Claisen-Schmidt condensation between indene-1,3-dione and 4-(propan-2-yl)benzaldehyde under basic conditions, analogous to methods used for structurally related compounds .

Properties

IUPAC Name

2-[(4-propan-2-ylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-12(2)14-9-7-13(8-10-14)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPNLHKIFNOMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of indane-1,3-dione with 4-(isopropyl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Scientific Research Applications

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

  • Methoxy-substituted derivative (2-(4-methoxybenzylidene)indan-1-one): Melting point: Not explicitly reported, but hydroxyl/methoxy analogs (e.g., 2-(4-hydroxyphenyl)methylidene-indene-1,3-dione) exhibit high melting points (238–240°C) due to hydrogen bonding . Crystallography: The indan-1-one core is nearly planar (r.m.s. deviation = 0.007 Å), with the methoxy-substituted benzene ring twisted by 8.15° relative to the core . This contrasts with bulkier substituents (e.g., propan-2-yl), which may increase steric hindrance and reduce crystallinity.
  • Propan-2-yl substituent :

    • The branched alkyl group is electron-donating and lipophilic, likely reducing melting point and aqueous solubility compared to polar substituents (e.g., -OH, -OCH₃).

Spectral Characteristics

  • NMR Spectroscopy :
    • For 2-(4-hydroxyphenyl)methylidene-indene-1,3-dione (compound 3J ):
  • ¹H NMR : δ 7.74 (s, =CH), 6.94–8.53 (Ar-H), 10.91 (s, -OH).
  • ¹³C NMR : δ 189.98 and 189.02 (carbonyl carbons), 146.30 (=CH-).

    • Propan-2-yl derivatives would show upfield shifts for alkyl protons (δ ~1.2–1.3 ppm for -CH(CH₃)₂) and downfield shifts for aromatic protons adjacent to the electron-donating group.
  • IR Spectroscopy :

    • Strong carbonyl stretches (~1700–1750 cm⁻¹) are characteristic of indene-1,3-diones .

Discussion of Substituent Effects

  • Steric Effects : Bulky substituents (e.g., propan-2-yl) may hinder π-π stacking in crystal lattices, reducing melting points compared to planar -OH/-OCH₃ analogs.
  • Bioactivity Correlations : Lipophilic groups (e.g., propan-2-yl) improve cell membrane penetration, favoring antimicrobial activity, while polar groups (e.g., -OH) may enhance antioxidant properties via hydrogen bonding .

Biological Activity

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound that belongs to the class of indane-1,3-dione derivatives. This compound exhibits a unique chemical structure characterized by a benzylidene group attached to the indane-1,3-dione core. The presence of the propan-2-yl group enhances its lipophilicity, which may influence its biological activity and solubility properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H16O2\text{C}_{16}\text{H}_{16}\text{O}_{2}

This compound features a propan-2-yl group which contributes to its enhanced reactivity and potential for diverse applications in medicinal chemistry. The synthesis typically involves the condensation of 4-(propan-2-yl)benzaldehyde with indane-1,3-dione under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts in solvents like ethanol or methanol .

Antiplatelet Activity

Indandione derivatives have been investigated for their antiplatelet activities. For instance, compounds structurally related to 1H-indene derivatives have shown promise in inhibiting platelet aggregation induced by arachidonic acid. This suggests that this compound may also possess similar antiplatelet effects due to its structural characteristics .

The mechanism of action for compounds like this compound is thought to involve interaction with various cellular targets. The lipophilic nature of the propan-2-yl group may facilitate membrane penetration and interaction with lipid bilayers, potentially leading to modulation of cellular signaling pathways . Additionally, these compounds may act as inhibitors of key enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity Description Reference
AntioxidantPotential to scavenge free radicals; assessed via DPPH assay
AntiplateletInhibition of platelet aggregation; related compounds show significant activity
Enzyme InhibitionPossible inhibition of cyclooxygenase and other inflammatory mediators

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